Sodium hydroxy(2-hydroxy-3-((2-hydroxy-1-naphthyl)azo)-5-nitrobenzenesulphonato(3-))chromate(1-)
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Overview
Description
Preparation Methods
The synthesis of Acid Red 184 involves the diazotization of 2-amino-1-naphthol-4-sulfonic acid followed by coupling with 5-nitro-2-hydroxybenzoic acid . The reaction is typically carried out in an acidic medium, and the resulting product is then treated with a chromium salt to form the final compound . Industrial production methods often involve large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Acid Red 184 undergoes various chemical reactions, including:
Reduction: The azo group in Acid Red 184 can be reduced to form corresponding amines.
Substitution: It can undergo electrophilic substitution reactions, particularly at the aromatic rings.
Common reagents used in these reactions include strong acids, bases, and reducing agents such as sodium dithionite . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Acid Red 184 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acid Red 184 involves its interaction with specific molecular targets, such as proteins and nucleic acids . The azo group in the compound can form covalent bonds with these targets, leading to changes in their structure and function . This interaction is often facilitated by the presence of metal ions, which can enhance the binding affinity of the dye .
Comparison with Similar Compounds
Acid Red 184 is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include:
Acid Red 18: Another azo dye with similar applications but different molecular structure.
Acid Blue 62: A cationic dye used in similar applications but with a different color profile.
Basic Red 56: A cationic dye with similar dyeing properties but different chemical composition.
Acid Red 184 stands out due to its excellent dyeing properties, stability, and versatility in various applications .
Properties
CAS No. |
6370-15-6 |
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Molecular Formula |
C16H11CrN3NaO8S+ |
Molecular Weight |
480.3 g/mol |
IUPAC Name |
sodium;chromium;2,4-dihydroxy-3-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C16H11N3O8S.Cr.Na/c20-11-6-5-8-3-1-2-4-9(8)13(11)17-18-14-15(21)10(19(23)24)7-12(16(14)22)28(25,26)27;;/h1-7,20-22H,(H,25,26,27);;/q;;+1 |
InChI Key |
BQMOIDVJQYEOPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C(=CC(=C3O)S(=O)(=O)O)[N+](=O)[O-])O)O.[Na+].[Cr] |
Origin of Product |
United States |
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